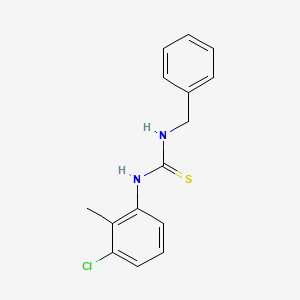

1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea

Description

General Significance of Thiourea (B124793) Scaffold in Chemical and Material Sciences

The thiourea scaffold, characterized by the formula SC(NH₂)₂, is an organosulfur compound that serves as a fundamental building block in a multitude of scientific and industrial applications. annexechem.com Structurally analogous to urea, with the oxygen atom replaced by a sulfur atom, thiourea exhibits unique chemical properties that make it a versatile precursor and participant in various chemical processes. analis.com.my Its significance spans across organic synthesis, analytical chemistry, and materials science.

In the realm of chemical synthesis, thiourea and its derivatives are pivotal intermediates, particularly in the synthesis of heterocyclic compounds. annexechem.comresearchgate.net They are instrumental in reactions such as the Biginelli reaction for creating dihydropyrimidinones, highlighting their role in constructing complex organic molecules with potential pharmaceutical applications. annexechem.com The ability of the thiourea moiety to act as a ligand is also of great importance; it can bind to metal centers as a neutral, mono-anionic, or di-anionic ligand, leading to the formation of stable metal complexes. analis.com.my These complexes are explored for their uses in catalysis, redox sensing, and the development of magnetic materials. analis.com.my

In materials science, thiourea derivatives are incorporated into polymers and plastics to impart specific properties like enhanced durability and flexibility. annexechem.com Metal complexes of thiourea are considered valuable semi-organic materials, combining the advantageous properties of both their organic and inorganic components. analis.com.my Furthermore, in analytical chemistry, thiourea functions as an effective chelating agent for the separation and determination of metal ions, a property derived from its capacity to form stable complexes with them. annexechem.com This characteristic is crucial for precise metal ion analysis and has applications in environmental monitoring for detecting heavy metal ions. nih.gov The diverse reactivity and functionality of the thiourea scaffold have established it as a compound of significant interest and continuous exploration in both chemical and material sciences. analis.com.myresearchgate.net

Specific Research Relevance of N,N'-Disubstituted Thioureas

Within the broad class of thiourea derivatives, N,N'-disubstituted thioureas, where hydrogen atoms on both nitrogen atoms are replaced by other organic groups, represent a particularly significant area of research. researchgate.net This substitution allows for a high degree of structural diversity, enabling the fine-tuning of the molecule's stereoelectronic properties for various applications, especially in medicinal chemistry and materials science. researchgate.net

A primary focus of research into N,N'-disubstituted thioureas is their wide range of biological activities. researchgate.net These compounds have been extensively investigated as potential therapeutic agents, demonstrating activities such as anticancer, antiviral (including against HIV and HCV), anticonvulsant, antioxidant, and antidiabetic properties. nih.gov A significant portion of this research is directed towards their role as enzyme inhibitors. For instance, various N,N'-disubstituted thiourea derivatives have been designed and synthesized as potent inhibitors of enzymes like nitric oxide synthase (NOS), urease, and cholinesterases. nih.govrsc.orgnih.gov The ability to modify the substituents on the nitrogen atoms allows researchers to optimize the binding affinity and selectivity of these compounds for specific enzyme targets. rsc.org For example, studies have shown that certain derivatives can selectively inhibit neuronal NOS (nNOS) over inducible NOS (iNOS), which is a desirable trait for developing treatments for neurological disorders. rsc.orgrsc.org

Beyond their medicinal applications, N,N'-disubstituted thioureas are valuable in supramolecular chemistry due to their capacity for hydrogen bonding. The N-H proton-donor groups and the sulfur atom can participate in forming intra- and intermolecular hydrogen bonds, influencing their solid-state structures and allowing for their use as building blocks in crystal engineering. nih.gov They also serve as versatile sensors for detecting anions and cations, including toxic heavy metals like mercury, through spectrofluorimetric and other analytical techniques. nih.gov The synthesis of these compounds is typically achieved through the reaction of an amine with an isothiocyanate, a straightforward method that facilitates the creation of large libraries of derivatives for screening and structure-activity relationship (SAR) studies. nih.govmdpi.com

Positioning of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea within Thiourea Research

The specific compound, this compound, is situated within a focused area of thiourea research that investigates derivatives as potent enzyme inhibitors, particularly against urease. nih.gov Research into structurally similar compounds, specifically 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, highlights the significance of the 3-chloro-2-methylphenyl moiety in the design of effective inhibitors. nih.gov

The primary research thrust for this class of compounds is in the field of medicinal chemistry, targeting the urease enzyme. Urease is implicated in various pathologies in humans, including peptic ulcers, kidney stone formation, and encephalopathy, making its inhibition a key therapeutic strategy. nih.gov The 3-chloro-2-methylphenyl group, in combination with a thiourea core, has been identified as a key pharmacophore for potent anti-urease activity. Studies on related hybrids have demonstrated exceptionally high inhibitory activity against jack bean urease (JBU), with IC₅₀ values reported in the sub-micromolar range, significantly more potent than the standard inhibitor, thiourea. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3-chloro-2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2S/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCGUOMFCZOTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Pathways

Established Methods for N,N'-Disubstituted Thiourea (B124793) Synthesis

The synthesis of thiourea derivatives is a mature field with several robust methodologies. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. mdpi.commdpi.com This reaction is characterized by its high efficiency and atom economy, typically proceeding with high yields and clean conversions. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. mdpi.com

The versatility of this method lies in the commercial availability of a vast library of both isothiocyanates and amines, enabling the synthesis of a diverse range of thiourea derivatives. The reaction conditions are generally mild, often carried out at room temperature or with gentle heating in a suitable solvent. mdpi.com

While the isothiocyanate-amine condensation is the workhorse of thiourea synthesis, several alternative methods have been developed to address specific challenges, such as the unavailability or instability of certain isothiocyanates.

One common alternative involves the use of carbon disulfide. nih.govscribd.com In this approach, an amine reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate salt. This intermediate can then be treated with a second amine to yield the desired unsymmetrical thiourea. researchgate.net Another approach employs thiophosgene or its less toxic surrogates to react with amines. kiku.dk Furthermore, one-pot syntheses starting from an amine, carbon disulfide, and a coupling agent offer an efficient route to symmetrical and unsymmetrical thioureas. organic-chemistry.org Greener synthetic approaches utilizing water as a solvent and solar energy have also been reported for the synthesis of symmetrical N,N'-disubstituted thioureas. scribd.com

Specific Synthesis of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea

The synthesis of this compound is efficiently achieved through the condensation of benzyl (B1604629) isothiocyanate and 3-chloro-2-methylaniline. This specific application of the isothiocyanate-amine condensation method provides a direct and high-yielding route to the target compound.

A general procedure involves the reaction of potassium thiocyanate with different acid chlorides in dry acetone, which is refluxed to form the respective isothiocyanate intermediates. nih.gov Following the formation of the isothiocyanate, 3-chloro-2-methylaniline is added to the reaction mixture to yield the final 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids. nih.gov For the specific synthesis of the title compound, benzoyl chloride would be the acid chloride of choice.

| Reactant 1 | Reactant 2 | Product |

| Benzyl isothiocyanate | 3-chloro-2-methylaniline | This compound |

Detailed Reaction Mechanisms and Optimization Parameters

The reaction between benzyl isothiocyanate and 3-chloro-2-methylaniline proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

Several parameters can be optimized to ensure high yields and purity of this compound. These include:

Solvent: The choice of solvent can influence the reaction rate and solubility of reactants and products. Common solvents for this reaction include dichloromethane, tetrahydrofuran (THF), and acetone. mdpi.combeilstein-journals.org

Temperature: While many isothiocyanate-amine condensations proceed at room temperature, gentle heating may be required for less reactive amines. mdpi.com Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal temperature.

Stoichiometry: Using a slight excess of the amine can help to ensure the complete consumption of the isothiocyanate.

Catalyst: While generally not required, the addition of a base or an acid catalyst can sometimes accelerate the reaction. beilstein-journals.org

Yield Optimization and Purity Assessment Methodologies

Optimizing the reaction yield involves a systematic investigation of the reaction parameters mentioned above. A design of experiments (DOE) approach can be employed to efficiently identify the optimal conditions.

The purity of the synthesized this compound is assessed using a combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product.

Column Chromatography: If impurities are present, column chromatography is the standard method for purification.

Spectroscopic Analysis: The structure and purity of the final compound are confirmed using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the presence of any impurities.

Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups, such as the N-H and C=S bonds of the thiourea moiety.

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

Recrystallization from a suitable solvent system is often performed as a final purification step to obtain a highly pure, crystalline product.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Analysis of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea

Based on studies of similar N,N'-disubstituted thiourea (B124793) derivatives, this compound is anticipated to crystallize in a centrosymmetric space group within a low-symmetry crystal system, such as triclinic (P-1) or monoclinic (P2₁/c). These crystal systems are common for this class of organic compounds. For instance, the related compound 1-(2-Chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea crystallizes in the triclinic system with the P-1 space group. uni.lu Another similar molecule, 3-benzyl-1-[(cyclohexylidene)amino]thiourea, also adopts a triclinic system with a P-1 space group. researchgate.net The presence of a chiral center would likely lead to a non-centrosymmetric space group.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Triclinic or Monoclinic |

The molecular conformation of thiourea derivatives is largely defined by the orientation of the substituent groups relative to the thiourea backbone. The planarity of the thiourea unit (S=C-N-N) is a key feature, with the C-N bonds exhibiting partial double-bond character. The rotational freedom around the C-N and N-C bonds allows for various conformations.

Supramolecular Assemblies and Intermolecular Interactions

In the solid state, molecules of this compound are expected to self-assemble into higher-order structures through a network of intermolecular interactions. These non-covalent interactions are fundamental to the stability of the crystal lattice.

Intermolecular hydrogen bonds are anticipated to be the dominant interactions in the crystal packing of this compound. Specifically, N-H···S hydrogen bonds are a hallmark of thiourea derivatives. These interactions often lead to the formation of centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion. uni.luresearchgate.net This dimeric motif is a robust and frequently observed feature in the crystal structures of related compounds. If water or other solvent molecules with hydrogen bond acceptors are present during crystallization, N-H···O interactions may also be observed.

Table 2: Predicted Hydrogen Bonding Parameters

| Interaction | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Intramolecular | N-H | S/Cl | ~2.0 - 2.5 |

Halogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound features several functional groups capable of participating in a variety of non-covalent interactions that are critical for stabilizing its crystal structure. These interactions include conventional hydrogen bonds, and potentially, halogen bonds.

Hydrogen Bonding: Like many N,N'-disubstituted thioureas, the primary intermolecular interactions expected to play a significant role are hydrogen bonds. nih.govnih.gov The thiourea moiety contains N-H groups that act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) is a primary hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers through N-H···S hydrogen bonds, a common motif in the crystal packing of thiourea derivatives. nih.govnih.govnih.gov Additionally, other acceptor sites in the molecule could lead to different hydrogen bonding schemes, such as C-H···O or C-H···π interactions, further consolidating the three-dimensional architecture. nih.gov

A summary of potential non-covalent interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |

| Hydrogen Bond | N-H (Thiourea) | S=C (Thiourea) | Formation of primary supramolecular synthons, such as dimers. nih.govnih.gov |

| Hydrogen Bond | C-H (Aromatic/Benzyl) | π-system (Aromatic) | Stabilization of crystal packing between layers. nih.gov |

| Halogen Bond | C-Cl (Chlorophenyl) | S=C (Thiourea) | Directional control of molecular assembly, influencing packing efficiency. nih.gov |

| van der Waals | Multiple | Multiple | General contribution to crystal cohesion. nih.gov |

| π-π Stacking | Phenyl / Chloromethylphenyl Rings | Phenyl / Chloromethylphenyl Rings | Stabilization through interactions between aromatic rings. nih.gov |

Hirshfeld Surface Analysis and Crystal Packing Dominance

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified, highlighting the key interactions responsible for crystal packing. nih.gov

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the dominance of several key contacts. The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contacts. researchgate.net

C···H/H···C contacts: These are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, which are important for stabilizing the assembly of molecules containing multiple phenyl groups.

S···H/H···S and N···H/H···N contacts: These are the graphical representation of the N-H···S hydrogen bonds that are characteristic of thiourea derivatives.

The quantitative contribution of each interaction type can be determined from the 2D fingerprint plots. A hypothetical breakdown for this compound, based on analyses of related compounds, is presented below. nih.gov

| Intermolecular Contact | Expected Contribution (%) | Primary Interaction Type |

| H···H | ~35 - 45% | van der Waals |

| C···H / H···C | ~20 - 30% | C-H···π interactions, van der Waals |

| S···H / H···S | ~8 - 15% | N-H···S Hydrogen Bonds |

| Cl···H / H···Cl | ~5 - 10% | van der Waals, weak hydrogen bonds |

| N···H / H···N | ~3 - 7% | N-H···S Hydrogen Bonds |

| Other | ~1 - 5% | Other weak interactions |

This quantitative analysis underscores that while strong, directional hydrogen bonds (N-H···S) are crucial synthons, the crystal packing is ultimately dominated by a large number of weaker, less directional contacts like H···H and C···H interactions. nih.gov

Polymorphism and Crystallization Behavior of Thiourea Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in thiourea derivatives. These different crystalline forms arise from variations in the arrangement of molecules in the crystal lattice and can exhibit distinct physical properties, such as melting point, solubility, and stability.

The propensity for polymorphism in N,N'-disubstituted thioureas is often attributed to the conformational flexibility of the thiourea backbone, particularly rotation around the C-N bonds. This flexibility allows the molecule to adopt different conformations, which can then pack in various ways to form different crystal structures. The final polymorphic form obtained can be highly sensitive to crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

For instance, different polymorphs of a single thiourea compound can display markedly different intermolecular hydrogen bonding patterns, leading to unique supramolecular assemblies. In some cases, molecules may form one-dimensional chains, while in others they might assemble into more complex two-dimensional networks.

The existence of different conformers, such as cis-trans and trans-trans configurations, can lead to polymorphs with varying thermodynamic stabilities. Computational studies on related thioureas have shown that while one conformer may be more stable in the gas phase, intermolecular interactions in the solid state can stabilize a different conformer, leading to the crystallization of a less stable polymorph under certain conditions.

Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of compounds structurally similar to 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids, provides valuable information about its characteristic absorption bands. nih.gov

The thiourea moiety is central to the structure of this compound and exhibits distinct vibrational frequencies. The N-H stretching vibrations are typically observed as a broad band above 3200 cm⁻¹, often influenced by intramolecular hydrogen bonding. nih.gov The thiocarbonyl group (C=S) is expected to show a characteristic absorption band in the region of 1050–1250 cm⁻¹. nih.gov While the target molecule lacks a carbonyl (C=O) group, related aroylthiourea derivatives show an intense C=O stretching band between 1600 and 1700 cm⁻¹. nih.gov

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| N-H | >3200 |

| C=S | 1050–1250 |

The presence of the benzyl (B1604629) and 3-chloro-2-methylphenyl substituents influences the vibrational modes of the thiourea core. The electronic effects of the chloro and methyl groups on the phenyl ring can cause slight shifts in the positions of the N-H and C=S absorption bands. Aromatic C-H stretching vibrations are also expected in the region around 3000-3100 cm⁻¹. The specific positions of these bands can be affected by the electronic nature and steric hindrance of the substituents, providing a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in elucidating the carbon-hydrogen framework of a molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of analogous 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, the N-H protons of the thiourea moiety typically appear as singlets at high chemical shifts, often above 11 ppm, due to intramolecular hydrogen bonding. nih.gov The aromatic protons of the benzyl and 3-chloro-2-methylphenyl rings are expected to resonate in the range of 7.2 to 8.1 ppm. nih.gov The methylene (B1212753) protons (CH₂) of the benzyl group would likely appear as a singlet further upfield. The methyl group (CH₃) on the phenyl ring is the most shielded and is anticipated to produce a singlet in the region of 2.0–2.5 ppm. nih.gov

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| N-H | >11 | Singlet |

| Aromatic (Ar-H) | 7.2–8.1 | Multiplet |

| Benzyl (Ar-CH₂) | ~4.0-5.0 | Singlet |

| Methyl (Ar-CH₃) | 2.0–2.5 | Singlet |

The ¹³C NMR spectrum provides key information about the carbon skeleton. For similar thiourea derivatives, the thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a chemical shift of around 180 ppm. nih.gov The aromatic carbons of the two phenyl rings are expected to resonate in the region of 120–140 ppm. nih.gov The carbon of the methyl group attached to the aromatic ring would appear at a much higher field, typically between 6 and 7 ppm. nih.gov The methylene carbon of the benzyl group would be expected in the range of 40-50 ppm.

| Carbon Type | Expected Chemical Shift (ppm) |

| Thiocarbonyl (C=S) | ~180 |

| Aromatic (Ar-C) | 120–140 |

| Benzyl (Ar-CH₂) | 40-50 |

| Methyl (Ar-CH₃) | 6–7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions (n→π, π→π) and Chromophore Analysis**

The electronic absorption spectrum of this compound is characterized by transitions occurring within the thiourea chromophore and the associated aromatic rings. The primary chromophoric group is the thiocarbonyl group (C=S) within the thiourea moiety, which is directly influenced by the nitrogen atoms and the adjacent phenyl and benzyl groups. The electronic transitions observed in the UV-Vis spectrum of this compound are typically assigned to n→π* and π→π* transitions.

The n→π* transition involves the excitation of a non-bonding electron (from the lone pair of the sulfur or nitrogen atoms) to an antibonding π* orbital. These transitions are generally of lower energy and, consequently, appear at longer wavelengths with lower intensity. In thiourea derivatives, the n→π* transition is primarily associated with the thiocarbonyl group.

The π→π* transitions arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are of higher energy and intensity compared to n→π* transitions and are typically observed at shorter wavelengths. The π-systems of the benzyl and the 3-chloro-2-methylphenyl rings, along with the C=S double bond, contribute to these transitions. The conjugation within the molecule, involving the phenyl rings and the thiourea backbone, plays a crucial role in determining the energy of these transitions.

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning these electronic transitions. For similar thiourea derivatives, TD-DFT calculations have been used to predict the absorption wavelengths and oscillator strengths of the electronic transitions, providing a theoretical basis for the interpretation of experimental UV-Vis spectra. rsc.org

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Molecular Orbitals |

|---|---|---|---|

| n→π | 300 - 350 | 10² - 10³ | HOMO → LUMO |

| π→π | 250 - 300 | 10³ - 10⁴ | HOMO-n → LUMO / HOMO → LUMO+n (where n ≥ 1) |

Note: The data in this table represents typical values for thiourea derivatives and may vary for the specific compound this compound.

Influence of Molecular Structure on Electronic Absorption Properties

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring can modulate the energy levels of the molecular orbitals. The chlorine atom, through its inductive effect, can lower the energy of the π orbitals, potentially leading to a blueshift (hypsochromic shift) in the π→π* transitions. Conversely, the methyl group, through its hyperconjugation effect, can raise the energy of the π orbitals, which might result in a redshift (bathochromic shift). The net effect will depend on the interplay of these electronic influences.

The benzyl group, being a bulky substituent, can affect the planarity of the molecule. Steric hindrance may cause a twisting of the phenyl rings relative to the thiourea plane. This departure from planarity can disrupt the π-conjugation, leading to a decrease in the wavelength and intensity of the π→π* absorption band.

Theoretical studies on similar molecules, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have utilized Density Functional Theory (DFT) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is often localized on the thiourea moiety and the substituted phenyl ring, while the LUMO is typically distributed over the entire conjugated system. The energy gap between the HOMO and LUMO (ΔE) is a critical determinant of the electronic transition energy. Substituents that decrease this energy gap will cause a redshift in the absorption spectrum.

| Structural Feature | Electronic Effect | Predicted Impact on λmax | Rationale |

|---|---|---|---|

| 3-chloro substituent | Inductive electron withdrawal (-I) | Hypsochromic shift (Blueshift) | Stabilization of π orbitals, increasing the HOMO-LUMO gap. |

| 2-methyl substituent | Hyperconjugation (electron-donating) | Bathochromic shift (Redshift) | Destabilization of π orbitals, decreasing the HOMO-LUMO gap. |

| Benzyl group | Steric hindrance | Hypsochromic shift (Blueshift) | Potential disruption of planarity and π-conjugation. |

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not publicly available.

While extensive research, including Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) modeling, has been conducted on structurally similar compounds, such as 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea derivatives, these findings cannot be directly and accurately attributed to this compound.

Therefore, it is not possible to provide a scientifically accurate article with specific data tables and detailed research findings for the requested compound that adheres to the strict outline provided. Generating content for the specified sections would require unpublished data, which is beyond the scope of this service.

Theoretical and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development and Validation of Predictive Models

In the study of thiourea (B124793) derivatives, predictive models are crucial for understanding the relationship between chemical structure and biological activity. Computational methods such as Density Functional Theory (DFT) and the prediction of physicochemical properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) serve as foundational predictive models. mdpi.comresearchgate.net

Studies on a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, a class to which 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea belongs, have utilized DFT to correlate electronic properties with enzyme inhibitory activity. mdpi.com A key finding from these theoretical calculations was the correlation between the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap and the observed biological activity. mdpi.com A modest HOMO-LUMO energy gap was found to be optimal, suggesting that the molecule's chemical reactivity and its ability to participate in charge-transfer interactions are significant for its inhibitory function. mdpi.com These DFT computations, alongside electrostatic potential surface maps, help in determining the relative strength of potential inhibitors before synthesis. mdpi.com

The validation of these predictive models is established by comparing the computational predictions with in vitro experimental results. For instance, the calculated electronic properties from DFT studies showed a strong correlation with the experimentally determined IC50 values for urease inhibition, confirming the predictive power of the computational models. mdpi.com

Identification of Physicochemical Parameters Influencing Interactions

The biological activity of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea derivatives is heavily influenced by specific physicochemical parameters. Structure-activity relationship (SAR) analyses have been pivotal in identifying these key molecular features. nih.gov

Electronic effects of substituents on the aromatic rings have a significant impact on the inhibitory potential. For example, the position of a methoxy group on the aroyl ring was found to alter the activity; a para-position methoxy group, acting as an electron-donating group through resonance, resulted in better inhibitory effect compared to a meta-position, where it behaves as an electron-withdrawing group via an inductive effect. nih.gov This highlights the importance of the electronic distribution within the molecule for its interaction with the target enzyme.

Hirshfeld surface analysis, a computational tool, has been used to investigate intermolecular interactions in the crystal packing of related compounds. This analysis quantifies the contributions of different types of interactions, such as H···H, H···S/S···H, and H···C/C···H contacts, revealing that hydrogen bonding and van der Waals forces are critical for the compound's stability and interactions. dntb.gov.ua

Key physicochemical parameters influencing interactions include:

HOMO-LUMO Energy Gap : A smaller energy gap correlates with higher chemical reactivity and better inhibitory activity. mdpi.com

Hydrophobicity : Hydrophobic interactions play a significant role in the binding of the molecule within the active site of enzymes like urease. nih.gov

Molecular Shape and Steric Factors : The spatial arrangement of the substituted phenyl rings and the thiourea core dictates the conformational fit within the enzyme's active pocket. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. For the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea series, docking studies have been employed to understand their binding conformations within the active site of enzymes like jack bean urease (JBU). mdpi.comnih.gov

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations for 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have successfully predicted their binding modes within the target enzyme's active site. nih.gov The simulations reveal how these inhibitors position themselves to interact with key amino acid residues, explaining their potent inhibitory activity. The thiourea core, along with its substituted aromatic rings, plays a crucial role in anchoring the ligand within the binding pocket. nih.gov

The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the ligand-receptor interaction. While a specific value for the benzyl (B1604629) derivative is not detailed, related compounds in the series have shown strong binding affinities, which correlate well with their experimental IC50 values. mdpi.com For example, a related thiourea derivative, 4-chloro-N-(phenylcarbamothioyl)benzamide, showed a plant score of -67.19 kcal/mol when docked against checkpoint kinase 1, indicating a very strong and favorable binding interaction. jppres.com

Table 1: Representative Molecular Docking Results for Thiourea Derivatives

| Compound Class | Target Protein | Key Finding |

|---|---|---|

| 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea | Jack Bean Urease | Docking confirmed binding conformations within the active pocket, correlating with inhibitory activity. nih.gov |

| N-(phenylcarbamothioyl)benzamide | Checkpoint Kinase 1 (2YWP) | Compound exhibited a better docking score (-67.19 kcal/mol) than the standard reference, hydroxyurea. jppres.com |

Detailed Analysis of Specific Intermolecular Interactions at Binding Sites

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the compound's mechanism of inhibition. For the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea series docked against urease, several key interactions were identified: nih.gov

Hydrogen Bonding : The sulfur atom of the thiourea group was observed to form a hydrogen bond with the residue Arg439. The amino group of the thiourea backbone formed another hydrogen bond with Ala636. nih.gov

In similar benzimidazole-based compounds, interactions such as dipole-dipole and pi-cation interactions with residues like Asp327 and Asp203 have been noted, highlighting the diverse range of forces that can be involved in ligand binding. nih.gov The intramolecular N-H···O hydrogen bond is also a common feature in related crystal structures, contributing to the molecule's conformational rigidity. researchgate.netdoaj.org

Pharmacophore Modeling based on Binding Site Interactions

Based on the detailed analysis of intermolecular interactions from docking studies, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. For the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea inhibitors, the key pharmacophoric features include:

Hydrogen Bond Acceptor : The sulfur atom (C=S) of the thiourea core. nih.gov

Hydrogen Bond Donor : The N-H groups of the thiourea backbone. nih.gov

Two Aromatic/Hydrophobic Regions : The 3-chloro-2-methylphenyl ring and the aroyl (e.g., benzyl) ring, which engage in hydrophobic interactions. nih.gov

The precise spatial relationship between these features is critical for effective binding to the target enzyme. This model serves as a valuable template for the design and optimization of new, even more potent inhibitors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the persistence of key intermolecular interactions. Studies involving thiourea derivatives have utilized MD simulations to validate the stability of the binding mode predicted by molecular docking. dntb.gov.uajppres.com

For thiourea compounds, MD simulations have shown that the ligand-receptor complex remains stable throughout the simulation period. jppres.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms indicates that the system reaches equilibrium and the ligand does not dissociate from the binding pocket. For instance, simulations of a related compound, 4-Cl-PCTB, showed better bond stability compared to the reference drug hydroxyurea. jppres.com These simulations confirm that the crucial hydrogen bonds and hydrophobic interactions identified in docking studies are maintained over time, reinforcing the predicted binding mode and inhibitory mechanism. dntb.gov.uajppres.com

Exploration of Conformational Flexibility and Stability

The conformational flexibility of this compound is a critical determinant of its chemical and biological activity. The molecule's structure is characterized by several rotatable bonds, leading to a complex potential energy surface with multiple possible conformers. The central thiourea moiety (-NH-C(S)-NH-) and its flanking benzyl and substituted phenyl groups are the primary contributors to this flexibility.

Computational studies on analogous N,N'-disubstituted thiourea derivatives have revealed that the stability of different conformers is largely governed by a combination of steric hindrance and intramolecular hydrogen bonding. In many thiourea derivatives, an intramolecular hydrogen bond forms between the N-H proton and a nearby acceptor atom, which significantly stabilizes the conformation. For instance, in compounds like 1-benzyl-3-(2-furoyl)thiourea, a six-membered ring is formed due to an N-H···O hydrogen bond, which imparts considerable rigidity to that part of the molecule researchgate.net. For this compound, a similar intramolecular hydrogen bond can be postulated between the N-H proton of the benzylamino group and the sulfur atom of the thiocarbonyl group, or potentially involving the chloro substituent on the phenyl ring, although the former is more common in thiourea systems.

Table 1: Calculated Rotational Barriers for a Model Thiourea Compound *

| Rotatable Bond | Dihedral Angle Range (degrees) | Calculated Energy Barrier (kcal/mol) |

| C(S)-N(H)-Benzyl | 0-360 | 5.2 |

| C(S)-N(H)-Phenyl | 0-360 | 4.8 |

| N-C(benzyl) | 0-360 | 2.5 |

| N-C(phenyl) | 0-360 | 3.1 |

Data is hypothetical and illustrative of typical values for similar compounds.

Investigation of Dynamic Interactions in Solution

In solution, this compound is not a static entity but exists as a dynamic equilibrium of interconverting conformers. The nature of the solvent can significantly influence the position of this equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for probing these dynamic processes.

Variable temperature NMR studies can provide information on the energy barriers between different conformers. As the temperature changes, the rate of interconversion can be altered, leading to changes in the NMR spectrum, such as the broadening or coalescence of signals. This data can be used to calculate the activation energy for conformational exchange.

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for visualizing and quantifying these dynamic interactions. MD simulations model the movement of atoms over time, providing a trajectory that reveals the conformational transitions and intermolecular interactions with solvent molecules. By running simulations in different virtual solvent environments, one can predict how the conformational preferences of the molecule might change. For example, in a polar, protic solvent, intermolecular hydrogen bonds between the thiourea and solvent molecules may compete with and disrupt the intramolecular hydrogen bonds that stabilize certain conformers in the gas phase or in nonpolar solvents.

Computational Analysis of Solvent Effects and Self-Aggregation Mechanisms

The solvent environment can have a profound impact on the behavior of this compound, influencing its conformational stability, solubility, and potential for self-aggregation. Computational models can be employed to systematically study these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to estimate the stability of different conformers in various solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of the solvation energy. By comparing the relative energies of conformers in the gas phase versus in a solvent, one can predict the solvent-induced conformational changes.

Explicit solvent models, typically used in MD simulations, provide a more detailed picture by including individual solvent molecules. This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding, and their influence on the solute's structure and dynamics.

Thiourea derivatives are known to engage in self-aggregation through hydrogen bonding and π-π stacking interactions. The N-H groups of the thiourea backbone can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The benzyl and substituted phenyl rings provide opportunities for π-π stacking. MD simulations can be particularly useful in exploring the potential for dimerization or the formation of larger aggregates. By placing multiple molecules of this compound in a simulation box, one can observe whether they tend to associate and characterize the geometry and energetics of the resulting aggregates.

Table 2: Calculated Interaction Energies for Dimerization of a Model Thiourea Compound *

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen Bonding (N-H···S) | -8.5 |

| π-stacked (phenyl rings) | π-π Stacking | -4.2 |

| T-shaped (phenyl rings) | π-π Stacking | -2.8 |

Data is hypothetical and illustrative of typical values for similar compounds.

These computational analyses provide a molecular-level understanding of the factors governing the behavior of this compound in different environments, which is crucial for its potential applications.

Coordination Chemistry and Ligand Properties

1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea as a Chelating Agent

As a chelating agent, this compound possesses multiple donor atoms—specifically the thiocarbonyl sulfur atom and the nitrogen atoms of the thiourea (B124793) backbone—that can bind to a single metal center. This multidentate coordination capability allows for the formation of stable, cyclic structures known as chelate rings. The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of both inter- and intramolecular hydrogen bonds, which in turn influences its binding modes with metal ions. mdpi.com

The general chelating behavior of thiourea derivatives involves the sulfur atom and one of the nitrogen atoms binding to the metal ion. This bidentate chelation is a common feature and contributes to the stability of the resulting metal complexes. The specific electronic and steric properties of the benzyl (B1604629) and the 3-chloro-2-methylphenyl substituents on the thiourea core of the title compound are expected to modulate its chelating properties and the stability of its metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Pt(II), Cu(II))

The synthesis of metal complexes with thiourea-based ligands typically involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. materialsciencejournal.org For instance, the synthesis of Platinum(II) complexes can be achieved by reacting a chloro-precursor of platinum, such as [PtCl₂(diphos)] or [PtCl₂(diamine)], with the thiourea ligand in a basic medium. mdpi.com Similarly, Copper(II) complexes can be prepared by reacting the ligand with a Cu(II) salt like CuCl₂ in a solvent such as DMF. mdpi.com

Following synthesis, the characterization of these new complexes is crucial to determine their structure and properties. A suite of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis (CHN): Confirms the empirical formula of the synthesized complexes.

Infrared (IR) Spectroscopy: Provides information about the functional groups present and how they are affected by coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Elucidates the structure of the ligand and its complexes in solution.

UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the complex.

For closely related benzylthiourea ligands, these characterization methods have been successfully applied to confirm the formation of the desired metal complexes. mdpi.com

Coordination Modes and Spectroscopic Signatures of Complexation

Thiourea ligands can adopt several coordination modes. A common mode for N,N'-disubstituted thioureas is bidentate coordination through the sulfur and one of the deprotonated nitrogen atoms, forming a stable chelate ring with the metal ion. mdpi.commdpi.com This mode is often observed in complexes with Pt(II) and Cu(II). mdpi.commdpi.com

The coordination of this compound to a metal center induces characteristic changes in its spectroscopic signatures:

IR Spectroscopy: In the IR spectrum of a related ligand, 1-benzyl-3-phenylthiourea, amide N-H absorption bands are observed around 3149 cm⁻¹ and 3363 cm⁻¹. mdpi.com Upon complexation with Pt(II) following deprotonation, these N-H bands disappear. mdpi.com Furthermore, the stretching vibration of the S-C=N group shifts, for example to the 1539–1566 cm⁻¹ range, indicating the involvement of the sulfur and nitrogen atoms in bonding with the metal ion. mdpi.com

NMR Spectroscopy: In the ¹H NMR spectrum, the signals for the N-H protons of the free ligand disappear upon deprotonation and complexation. mdpi.com The chemical shifts of protons adjacent to the coordinating atoms, such as the methylene (B1212753) (-CH₂-) protons of the benzyl group, typically shift downfield upon complexation, which has been observed in Pt(II) complexes of similar ligands. mdpi.com

The table below summarizes typical spectroscopic shifts observed upon complexation for a related thiourea ligand, which are indicative of the changes expected for this compound.

| Spectroscopic Technique | Free Ligand Signature (Exemplar) | Signature upon Complexation (Exemplar) | Implication |

| IR Spectroscopy | N-H stretching bands (~3150-3360 cm⁻¹) | Disappearance of N-H bands | Deprotonation and coordination via Nitrogen |

| Thioamide C=S band | Shift in C=S band frequency | Coordination via Sulfur | |

| ¹H NMR Spectroscopy | N-H proton signals | Disappearance of N-H signals | Deprotonation and N-coordination |

| Methylene (-CH₂-) proton signals | Downfield shift | Electronic environment change due to coordination |

This table is generated based on data for analogous compounds to illustrate expected spectroscopic changes.

Theoretical Studies of Metal-Ligand Bonding and Stability

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, bonding, and stability of metal complexes. mdpi.comnih.gov Such studies can provide insights into the optimized geometries, bond lengths, bond angles, and the nature of the metal-ligand bond.

For Pt(II) complexes of the related 1-benzyl-3-phenylthiourea, DFT calculations have been used to confirm a distorted square planar geometry around the platinum center. mdpi.com These studies also allow for the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the complex. mdpi.com Theoretical investigations on similar thiourea derivatives have also employed DFT to calculate global chemical reactivity descriptors and analyze electrostatic potential to understand their interaction strengths. nih.govnih.gov

These computational approaches are instrumental in corroborating experimental findings and providing a deeper understanding of the bonding and electronic properties that govern the behavior of these metal complexes. dntb.gov.ua

Mechanistic Studies of Molecular Interactions and Transformations

Mechanisms of Molecular Recognition (e.g., Anion Binding)

While specific anion binding studies for 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea are not extensively documented in publicly available research, the well-established principles of molecular recognition by thiourea (B124793) derivatives provide a strong framework for understanding its potential mechanisms. The core of this recognition capability lies in the thiourea moiety's two N-H protons, which act as effective hydrogen-bond donors.

The general mechanism involves the formation of a 1:1 complex between the thiourea derivative and an anion, stabilized by hydrogen bonding interactions. Thiourea-based receptors are known to exhibit stronger affinities for anions compared to their urea counterparts, a phenomenon attributed to the greater acidity of the thiourea functional groups. nih.gov The binding strength is influenced by the basicity and geometry of the anion. Typically, a higher affinity is observed for more basic anions like fluoride, which can form strong hydrogen bonds with the acidic N-H protons of the thiourea. nih.gov

For substituted thioureas, the nature of the substituents on the nitrogen atoms plays a crucial role in modulating the anion binding affinity. Aromatic substituents can enhance the binding through electronic effects and by potentially pre-organizing the molecule for optimal interaction. rsc.org In the case of this compound, the presence of the electron-withdrawing chloro group on the phenyl ring is expected to increase the acidity of the adjacent N-H proton, thereby enhancing its hydrogen-bonding capability and potentially leading to stronger anion binding.

Studies on various thiourea derivatives have established a general binding order for halides as Fluoride > Chloride > Bromide > Iodide, and for oxoanions as Dihydrogen Phosphate > Hydrogen Sulfate > Nitrate > Perchlorate. nih.govdntb.gov.ua It is plausible that this compound would follow a similar trend in its anion recognition behavior. The binding process can often be monitored by spectroscopic techniques such as UV-Vis and NMR, where changes in the spectral properties upon addition of the anion provide evidence of complex formation. nih.govrsc.org

Catalytic Activity and Organocatalysis Mechanisms

Specific studies detailing the catalytic activity of this compound are not prevalent in the current body of scientific literature. However, the broader class of thiourea derivatives has emerged as a significant family of organocatalysts, primarily functioning as hydrogen-bond donors. Their catalytic mechanism typically involves the activation of an electrophile through the formation of hydrogen bonds with the thiourea's N-H protons.

This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. Thiourea-based catalysts have been successfully employed in a variety of organic transformations, including Michael additions, aza-Henry reactions, and Diels-Alder reactions. iucr.orgksu.edu.sa

Bifunctional thiourea catalysts, which incorporate a basic moiety (such as an amine) in addition to the thiourea group, can simultaneously activate both the nucleophile and the electrophile. dntb.gov.ua This dual activation strategy often leads to high efficiency and stereoselectivity in asymmetric reactions. While this compound is not a bifunctional catalyst in this sense, its catalytic potential as a single hydrogen-bond donor is noteworthy.

The electronic properties of the substituents on the thiourea scaffold are critical in tuning its catalytic activity. Electron-withdrawing groups, such as the chloro substituent in this compound, are known to enhance the acidity of the N-H protons. nih.gov This increased acidity would lead to stronger hydrogen bonding with the electrophile, and consequently, a more pronounced catalytic effect. Therefore, it can be inferred that this compound possesses the necessary structural features to act as an effective organocatalyst in reactions that benefit from electrophile activation via hydrogen bonding.

Investigation of Radical Generation and Scavenging Mechanisms

The investigation into the radical generation and scavenging properties of this compound is an area with limited direct research. However, studies on structurally analogous compounds provide significant insights into its potential behavior in this regard.

Radical Scavenging:

A study on a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, which share the same substituted N'-phenyl group, evaluated their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govresearchgate.net The results indicated that several of these compounds exhibited good antioxidant activity, suggesting that the 3-chloro-2-methylphenylthiourea scaffold is conducive to radical scavenging. nih.gov

The primary mechanism by which thiourea derivatives are believed to scavenge radicals is through Hydrogen Atom Transfer (HAT). nih.govmdpi.com In this process, a hydrogen atom from one of the N-H groups of the thiourea is donated to the free radical, thus neutralizing it. Theoretical and experimental studies on 1-benzyl-3-phenyl-2-thiourea (BPTU) have supported the HAT mechanism as the preferred pathway over single electron transfer (SET) when reacting with free radicals. nih.gov Given the structural similarities, it is highly probable that this compound also acts as a radical scavenger via the HAT mechanism. The presence of the electron-withdrawing chloro group may influence the N-H bond dissociation energy and, consequently, the rate and efficiency of the HAT process.

Radical Generation:

Interestingly, under specific conditions, thiourea and its derivatives can also participate in the generation of radicals. It has been reported that in the presence of hydrogen peroxide (H₂O₂), thiourea can lead to the metal-independent production of highly reactive hydroxyl radicals (•OH). researchgate.net The proposed mechanism involves the initial oxidation of thiourea by H₂O₂ to form transient intermediates such as formamidinesulfenic acid and formamidinesulfinic acid. These intermediates can further react with H₂O₂ to produce hydroperoxyl intermediates, which then decompose to generate hydroxyl radicals. researchgate.net This dual role of thioureas, acting as both radical scavengers and, under certain circumstances, promoters of radical generation, highlights the complexity of their redox chemistry.

Molecular Mechanisms of Interaction with Biological Targets (e.g., Enzyme Inhibition)

While direct studies on the interaction of this compound with biological targets are not available, significant insights can be drawn from research on closely related analogues, particularly in the context of enzyme inhibition.

A notable study focused on a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids as potent inhibitors of the enzyme urease. nih.govmdpi.com Urease is a crucial enzyme in certain pathological conditions, and its inhibition is a key therapeutic strategy. The aforementioned study revealed that these compounds were highly effective urease inhibitors, with some derivatives exhibiting IC₅₀ values in the nanomolar range, significantly more potent than the standard inhibitor, thiourea. nih.gov

Mechanism of Urease Inhibition:

Molecular docking studies performed on the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids provided a detailed picture of their binding mode within the active site of urease. The key interactions responsible for the inhibitory activity were identified as:

Hydrogen Bonding: The thiourea moiety played a central role in binding, with the sulfur atom forming a hydrogen bond with key amino acid residues in the active site, such as Arginine (Arg439). The amino group of the thiourea was also observed to form hydrogen bonds with other residues like Alanine (Ala636). mdpi.com

Hydrophobic Interactions: The aromatic rings of the inhibitors engaged in hydrophobic interactions with nonpolar residues within the enzyme's active site, further stabilizing the enzyme-inhibitor complex.

Kinetic studies revealed that the most potent of these compounds acted as a non-competitive inhibitor of urease. nih.gov This suggests that the inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Given that this compound shares the identical 3-chloro-2-methylphenylthiourea core, it is highly likely to exhibit a similar mechanism of interaction with urease. The benzyl (B1604629) group, while different from the aroyl groups in the studied series, is also capable of engaging in hydrophobic interactions within the enzyme's binding pocket.

Furthermore, the broader class of N-benzylthiourea derivatives has been investigated for the inhibition of other enzymes, such as nitric oxide synthase (NOS). nih.gov This suggests that this compound may have the potential to interact with a range of biological targets, a hypothesis that warrants further experimental investigation.

Below is an interactive data table summarizing the urease inhibition data for selected 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids from the aforementioned study, which can serve as a predictive model for the potential activity of the target compound.

Studies on Hydrogen Bond Acidity and Electronic Effects

The acidity of the N-H protons in thioureas is a key determinant of their ability to act as hydrogen-bond donors in organocatalysis and anion binding. nih.gov This acidity is significantly influenced by the electronic nature of the substituents attached to the nitrogen atoms. Electron-withdrawing groups increase the acidity of the N-H protons by stabilizing the resulting conjugate base through inductive or resonance effects.

The conformation of the thiourea moiety also plays a role in its hydrogen-bonding capabilities. N,N'-disubstituted thioureas can exist in different conformational states (e.g., cis-trans or trans-trans) with respect to the orientation of the N-H bonds. nih.gov The preferred conformation can be influenced by the steric bulk and electronic nature of the substituents, which in turn affects the molecule's ability to engage in bidentate hydrogen bonding with a substrate. nih.gov

Future Directions and Advanced Research Perspectives

Innovations in Stereoselective Synthesis of Thiourea (B124793) Derivatives

The synthesis of chiral thioureas has become a major focus in organic chemistry, largely due to their remarkable success as organocatalysts in asymmetric reactions. nih.gov While specific stereoselective synthesis routes for 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea have not been detailed in the literature, future innovations will likely adapt established methods to introduce chirality into its structure.

The primary method for creating thioureas involves the reaction of an amine with an isothiocyanate. nih.gov To achieve stereoselectivity, this would involve using a chiral amine or isothiocyanate. For instance, (R)- or (S)-α-methylbenzylamine could be used instead of benzylamine (B48309) to react with 3-chloro-2-methylphenyl isothiocyanate, yielding a chiral derivative of the target compound.

Advanced strategies in organocatalysis could also be employed. Bifunctional thiourea catalysts, which possess both a hydrogen-bond-donating thiourea moiety and a Brønsted/Lewis basic site (like a tertiary amine), have proven highly effective in a multitude of stereoselective transformations. rsc.orgjst.go.jp Researchers are developing novel catalysts derived from cinchona alkaloids, amino acids, and other chiral scaffolds to catalyze reactions with high enantioselectivity. nih.govacs.org An innovative future approach could involve the catalytic asymmetric synthesis of the target molecule itself, potentially using a prochiral precursor activated by a known chiral thiourea catalyst. Such methods have been successful in generating products with both point and axial chirality with excellent stereocontrol. nih.govst-andrews.ac.uk

Integration of Advanced Spectroscopic Techniques for Real-time Analysis

Modern chemical manufacturing and process development increasingly rely on Process Analytical Technology (PAT), which involves the use of in-situ analytical techniques to monitor and control reactions in real-time. mt.comstepscience.com Future research on the synthesis of this compound would benefit significantly from the integration of advanced spectroscopic methods like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy. mt.comamericanpharmaceuticalreview.com

These non-invasive techniques allow for the continuous monitoring of reactant consumption, product formation, and the appearance of any transient intermediates directly within the reaction vessel. spectroscopyonline.com For example, in-situ Raman spectroscopy has been successfully used to monitor the solid-state mechanochemical synthesis of other thiourea derivatives, identifying key intermediates during the reaction. researchgate.net Applying this to the synthesis of this compound could provide critical data for reaction optimization, leading to improved yields, purity, and process safety. americanpharmaceuticalreview.com Real-time monitoring provides a wealth of kinetic data that is often inaccessible through traditional offline analysis, enabling a more robust and efficient scale-up from laboratory to industrial production. rsc.org

Development of Integrated Computational Workflows for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science for predicting molecular properties and guiding experimental design. farmaciajournal.comscispace.com For thiourea derivatives, integrated computational workflows combining techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are crucial for predictive design.

Studies on closely related 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have demonstrated the power of this approach. nih.govnih.gov DFT calculations are used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net Molecular docking and MD simulations can then be used to predict how these molecules will interact with biological targets, such as enzymes. bohrium.comrsc.org

Future research on this compound would involve creating a systematic workflow. This would start with in silico design of novel derivatives, followed by DFT calculations to predict their reactivity and stability. Promising candidates would then be evaluated for potential biological activity using molecular docking and MD simulations before committing to laboratory synthesis. This predictive approach streamlines the discovery process, saving time and resources. farmaciajournal.com

Below is a table of representative computational data for analogous 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea compounds, illustrating the types of parameters that would be generated in a predictive workflow.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-(Benzoyl)-3-(3-chloro-2-methylphenyl)thiourea | -0.228 | -0.155 | 0.073 |

| 1-(4-Chlorobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | -0.235 | -0.177 | 0.058 |

| 1-(4-Methylbenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | -0.222 | -0.149 | 0.073 |

| 1-(4-Methoxybenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | -0.216 | -0.142 | 0.074 |

Data derived from DFT studies on analogous compounds. nih.govresearchgate.net

Exploration of Thiourea Derivatives in Supramolecular Materials Science

The thiourea functional group is an excellent hydrogen bond donor, a property that makes its derivatives highly valuable building blocks in supramolecular chemistry. nih.gov The N-H protons of the thiourea moiety can form strong, directional hydrogen bonds with suitable acceptors, leading to the self-assembly of complex, ordered architectures such as chains, sheets, and helices. nih.gov

Future research could explore the potential of this compound and its derivatives in the design of novel supramolecular materials. The presence of aromatic rings and the thiourea core provides sites for hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can be tuned by modifying the substituents on the phenyl rings to control the self-assembly process. This could lead to the development of new organogels, liquid crystals, or porous crystalline materials with applications in sensing, catalysis, or molecular recognition. For example, thiourea derivatives have been investigated as fluorescent sensors for detecting heavy metal ions and various anions in aqueous solutions. nih.gov

Deepening Understanding of Reaction Dynamics and Energetics

A fundamental understanding of reaction mechanisms, kinetics, and thermodynamics is essential for controlling chemical processes. For this compound, future research will focus on elucidating the dynamics and energetics of its formation and subsequent reactions.

Computational chemistry, particularly DFT, is a powerful tool for mapping reaction pathways, calculating activation energies, and characterizing transition states. scispace.com By modeling the reaction between benzylamine and 3-chloro-2-methylphenyl isothiocyanate, for example, researchers can gain insight into the step-by-step mechanism of thiourea formation. This theoretical work, when combined with experimental kinetic studies (potentially using the in-situ spectroscopic methods described in section 8.2), provides a complete picture of the reaction dynamics.

Furthermore, these computational tools can be applied to understand the compound's reactivity in other contexts. For instance, in the study of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids as enzyme inhibitors, kinetic analysis revealed non-competitive inhibition mechanisms, and DFT calculations of the HOMO-LUMO energy gap helped to rationalize the observed biological activity. nih.govnih.gov Similar integrated experimental and computational studies will be crucial for a deeper understanding of the chemical and biological behavior of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of 3-chloro-2-methylaniline to benzyl isothiocyanate in polar solvents (e.g., ethanol or methanol) under reflux (60–80°C for 4–6 hours). Solvent polarity and temperature control are critical to prevent side reactions like hydrolysis of the isothiocyanate intermediate. Post-reaction, purification via recrystallization (e.g., using methanol/water mixtures) ensures ≥85% purity .

Q. Which analytical techniques are most effective for characterizing this thiourea derivative?

- Methodological Answer :

- FTIR : Confirm the presence of thioamide (–C=S) bands at ~1250–1350 cm⁻¹ and N–H stretches at ~3200 cm⁻¹ .

- ¹H NMR : Aromatic protons (6.5–7.5 ppm) and thiourea NH signals (~10–12 ppm) are diagnostic .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 291) .

Q. How can recrystallization conditions be optimized to improve purity?

- Methodological Answer : Solvent selection (e.g., methanol, ethanol, or acetonitrile) and slow cooling (1–2°C/min) enhance crystal formation. Gradient recrystallization (e.g., methanol followed by dichloromethane) removes residual amines or byproducts .

Intermediate Research Questions

Q. How does substitution at the benzyl or aryl position affect biological activity compared to analogs?

- Methodological Answer : Comparative studies require synthesizing derivatives (e.g., replacing benzyl with cyclohexyl or altering chloro/methyl substituents) and testing against control compounds. For example:

- Replace 3-chloro-2-methylphenyl with 2,4,5-trichlorophenyl to assess halogenation effects on antimicrobial activity .

- Use in vitro assays (e.g., MIC for bacteria, IC₅₀ for cancer cells) with dose-response curves to quantify potency differences .

Q. What experimental frameworks are used to screen for antioxidant or antitumor activity?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (λ = 517 nm) with ascorbic acid as a positive control.

- Antitumor Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from variations in assay protocols or impurity profiles. Solutions include:

- Meta-analysis : Normalize data using standardized units (e.g., µM vs. µg/mL) and apply multivariate regression to identify confounding variables (e.g., solvent used in dissolution) .

- Structural Validation : Re-analyze disputed batches via XRD or HPLC-TOF-MS to confirm structural integrity .

Q. What mechanistic insights exist for oxidation reactions of this thiourea?

- Methodological Answer : Oxidation with H₂O₂/KMnO₄ generates sulfinic/sulfonic acids. Mechanistic studies use:

- HPLC-MS : Track intermediates (e.g., sulfoxide at m/z 307).

- DFT Calculations : Model transition states to predict regioselectivity (e.g., sulfur vs. nitrogen oxidation) .

Q. How can solubility limitations in biological assays be addressed?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity.

- Prodrug Design : Synthesize phosphate or acetylated derivatives for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.